Cas no 2248344-12-7 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(5-phenyl-1H-pyrazol-1-yl)benzoate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(5-phenyl-1H-pyrazol-1-yl)benzoate is a specialized organic compound featuring a phthalimide core linked to a benzoate ester with a phenylpyrazole substituent. This structure suggests potential utility in pharmaceutical or materials science applications, particularly as an intermediate in synthetic chemistry. The presence of both the phthalimide and pyrazole moieties may confer stability and reactivity, making it suitable for further functionalization or as a scaffold in drug discovery. Its well-defined molecular architecture allows for precise modifications, facilitating research in bioactive molecule development. The compound’s purity and structural integrity are critical for reproducible results in experimental settings.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(5-phenyl-1H-pyrazol-1-yl)benzoate structure
2248344-12-7 structure
商品名:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(5-phenyl-1H-pyrazol-1-yl)benzoate
CAS番号:2248344-12-7
MF:C24H15N3O4
メガワット:409.393605470657
CID:6593404
PubChem ID:165868512

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(5-phenyl-1H-pyrazol-1-yl)benzoate 化学的及び物理的性質

名前と識別子

    • EN300-6524712
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(5-phenyl-1H-pyrazol-1-yl)benzoate
    • 2248344-12-7
    • インチ: 1S/C24H15N3O4/c28-22-19-11-4-5-12-20(19)23(29)27(22)31-24(30)17-9-6-10-18(15-17)26-21(13-14-25-26)16-7-2-1-3-8-16/h1-15H
    • InChIKey: UTKNBOBOWWDOOV-UHFFFAOYSA-N
    • ほほえんだ: O(C(C1=CC=CC(=C1)N1C(=CC=N1)C1C=CC=CC=1)=O)N1C(C2C=CC=CC=2C1=O)=O

計算された属性

  • せいみつぶんしりょう: 409.10625597g/mol
  • どういたいしつりょう: 409.10625597g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 31
  • 回転可能化学結合数: 5
  • 複雑さ: 683
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.3
  • トポロジー分子極性表面積: 81.5Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(5-phenyl-1H-pyrazol-1-yl)benzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6524712-0.25g
2248344-12-7
0.25g
$657.0 2023-05-26
Enamine
EN300-6524712-2.5g
2248344-12-7
2.5g
$1399.0 2023-05-26
Enamine
EN300-6524712-0.5g
2248344-12-7
0.5g
$685.0 2023-05-26
Enamine
EN300-6524712-1.0g
2248344-12-7
1g
$714.0 2023-05-26
Enamine
EN300-6524712-5.0g
2248344-12-7
5g
$2070.0 2023-05-26
Enamine
EN300-6524712-0.05g
2248344-12-7
0.05g
$600.0 2023-05-26
Enamine
EN300-6524712-0.1g
2248344-12-7
0.1g
$628.0 2023-05-26
Enamine
EN300-6524712-10.0g
2248344-12-7
10g
$3069.0 2023-05-26

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(5-phenyl-1H-pyrazol-1-yl)benzoate 関連文献

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(5-phenyl-1H-pyrazol-1-yl)benzoateに関する追加情報

Research Briefing on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(5-phenyl-1H-pyrazol-1-yl)benzoate (CAS: 2248344-12-7)

In recent years, the compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(5-phenyl-1H-pyrazol-1-yl)benzoate (CAS: 2248344-12-7) has garnered significant attention in the field of chemical biology and pharmaceutical research. This briefing aims to provide an overview of the latest studies and developments related to this compound, highlighting its potential applications, mechanisms of action, and future research directions.

The compound, characterized by its unique structural features, has been investigated for its potential as a bioactive molecule. Recent studies have focused on its synthesis, pharmacological properties, and interactions with biological targets. The presence of both isoindole and pyrazole moieties in its structure suggests a versatile pharmacological profile, making it a promising candidate for drug development.

One of the key areas of research has been the compound's role as a modulator of specific enzymatic pathways. Preliminary in vitro studies have demonstrated its ability to inhibit certain kinases, which are critical in various disease pathways, including cancer and inflammatory disorders. These findings have spurred further investigations into its therapeutic potential.

In addition to its pharmacological properties, recent advancements in synthetic methodologies have improved the efficiency and scalability of producing 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(5-phenyl-1H-pyrazol-1-yl)benzoate. These developments are crucial for enabling large-scale production and facilitating further preclinical and clinical studies.

Despite the promising results, challenges remain in optimizing the compound's bioavailability and minimizing potential off-target effects. Ongoing research is focused on structural modifications and formulation strategies to address these issues. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into viable therapeutic options.

In conclusion, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(5-phenyl-1H-pyrazol-1-yl)benzoate represents a compelling area of research with significant potential for drug discovery. Continued exploration of its mechanisms and applications will be essential for unlocking its full therapeutic value.

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